(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol
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Overview
Description
(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a chiral compound with significant interest in various fields of scientific research. This compound features a phenyl ring substituted with two bromine atoms at the 3 and 5 positions, an amino group, and a hydroxyl group on an ethan-1-ol backbone. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol typically involves the bromination of a suitable precursor followed by amination and reduction steps. One common method includes the bromination of 2-phenylethanol to introduce bromine atoms at the 3 and 5 positions. This is followed by the introduction of an amino group through nucleophilic substitution reactions. The final step involves the reduction of any intermediate compounds to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amination steps, ensuring high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atoms or convert the amino group to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl ethanols.
Scientific Research Applications
(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as flame retardants or polymers.
Mechanism of Action
The mechanism by which (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol exerts its effects involves interactions with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atoms may also play a role in modulating the compound’s reactivity and interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-hydroxybenzylamine: Similar structure but lacks the ethan-1-ol backbone.
2-Amino-3,5-dibromobenzyl alcohol: Similar but with different positioning of functional groups.
3,5-Dibromo-4-hydroxyphenylalanine: Contains similar bromine substitution but with an amino acid backbone.
Uniqueness
(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(2S)-2-amino-2-(3,5-dibromophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSESVAZJMMNEGU-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Br)Br)[C@@H](CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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